molecular formula C23H19N3O2 B2776540 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide CAS No. 904279-17-0

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide

Cat. No.: B2776540
CAS No.: 904279-17-0
M. Wt: 369.424
InChI Key: SQAPOHTZRQHIES-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the condensation of 2-methyl-4-oxoquinazoline with 4-aminobenzoyl chloride, followed by the addition of phenylacetic acid. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide stands out due to its specific combination of the quinazolinone and phenylacetamide moieties, which confer unique pharmacological properties. Its ability to inhibit COX enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-16-24-21-10-6-5-9-20(21)23(28)26(16)19-13-11-18(12-14-19)25-22(27)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAPOHTZRQHIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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